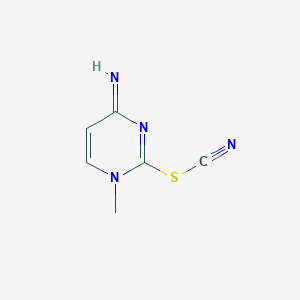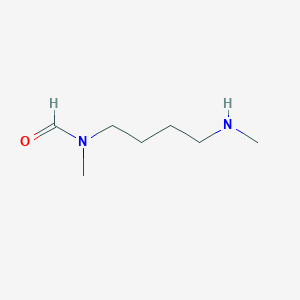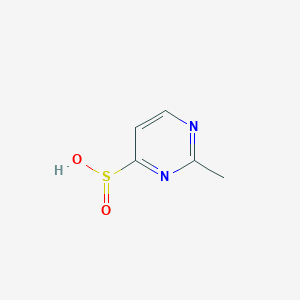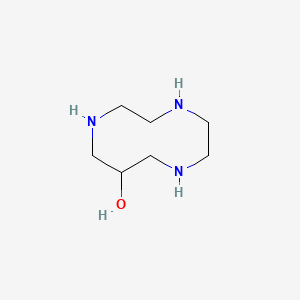
1,4,7-Triazecan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Triazecan-9-ol is a heterocyclic compound with the molecular formula C₆H₁₅N₃O It is a member of the triazacyclononane family, which is known for its ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7-Triazecan-9-ol can be synthesized through several methods. One common approach involves the cyclization of linear polyamines. For instance, the reaction of triethylenetetramine with formaldehyde under acidic conditions can yield this compound. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 1,4,7-Triazecan-9-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazacyclononane derivatives.
Scientific Research Applications
1,4,7-Triazecan-9-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are useful in catalysis and material science.
Biology: The compound is studied for its potential as a chelating agent in biological systems, particularly in the inhibition of metalloenzymes.
Industry: It is used in the synthesis of various industrial chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1,4,7-Triazecan-9-ol primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. This chelation disrupts the normal function of the enzyme, leading to various biological effects. For example, in cancer therapy, the inhibition of metalloenzymes can lead to the suppression of tumor growth.
Comparison with Similar Compounds
1,4,7-Triazecan-9-ol can be compared with other similar compounds such as:
1,4,7-Triazacyclononane: This compound is structurally similar but lacks the hydroxyl group present in this compound.
1,4,7-Triazacyclododecane: This compound has a larger ring size and different chemical properties.
1,4,7-Triazacyclohexane: This compound has a smaller ring size and different reactivity.
The uniqueness of this compound lies in its specific ring size and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
547756-15-0 |
|---|---|
Molecular Formula |
C7H17N3O |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1,4,7-triazecan-9-ol |
InChI |
InChI=1S/C7H17N3O/c11-7-5-9-3-1-8-2-4-10-6-7/h7-11H,1-6H2 |
InChI Key |
CZWGAWZIGFITBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(CNCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate](/img/structure/B13110531.png)
![Imidazo[2,1-c][1,2,4]triazine](/img/structure/B13110545.png)

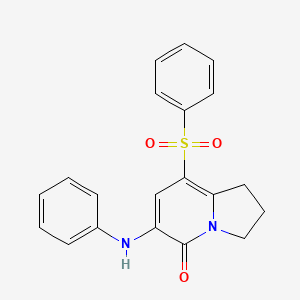
![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
![N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide](/img/structure/B13110563.png)
![(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13110573.png)
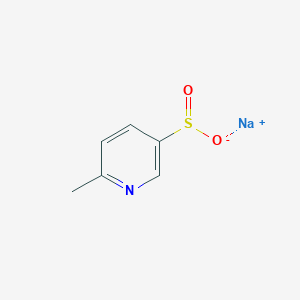
![4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile](/img/structure/B13110590.png)
